

physicochemical properties of 1-oxa-6-azaspiro[3.4]octane hemioxalate

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Compound of Interest

Compound Name: 1-Oxa-6-azaspiro[3.4]octane
hemioxalate

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Oxa-6-azaspiro[3.4]octane Hemioxalate**

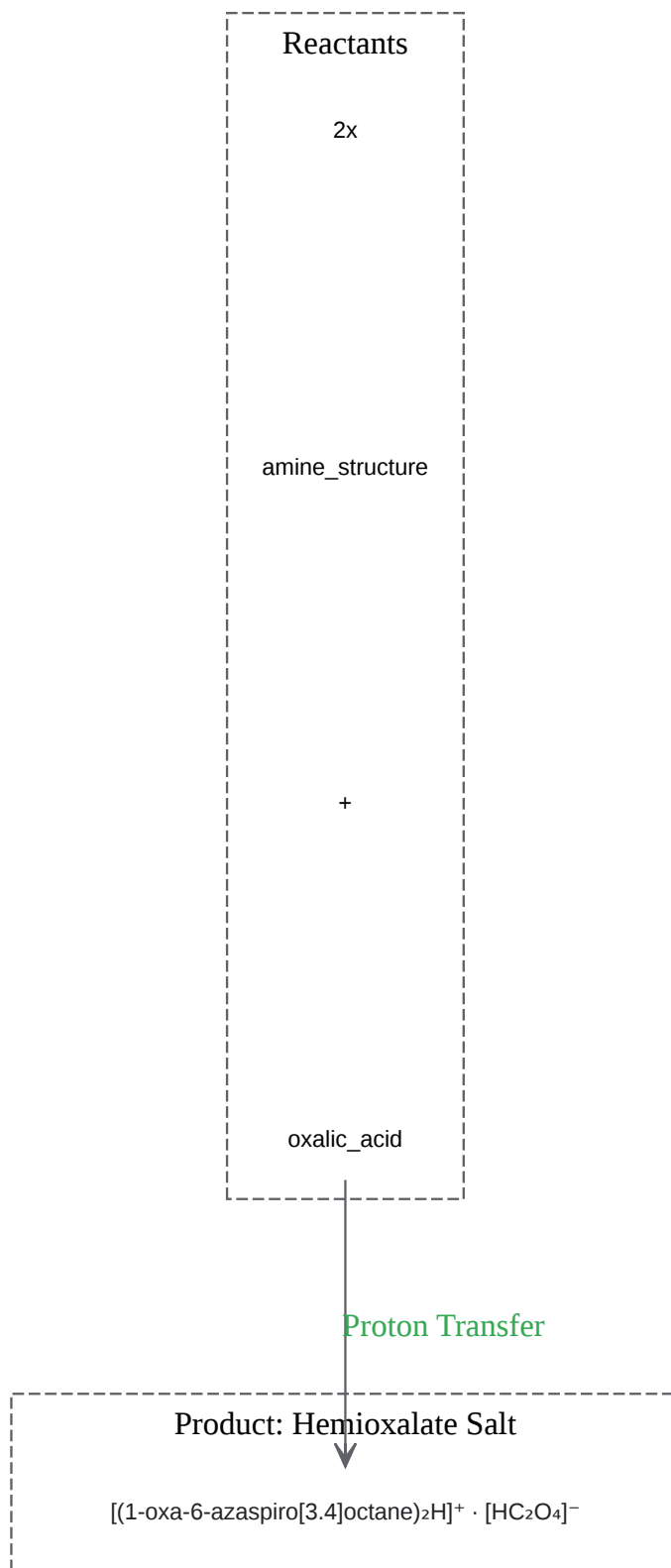
Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a path to novel chemical space with improved three-dimensional character and pharmacological properties.^{[1][2]} The 1-oxa-6-azaspiro[3.4]octane moiety represents a valuable building block in this class. The conversion of such amine-containing scaffolds into salt forms is a critical strategy in drug development to optimize physicochemical characteristics such as solubility, stability, and manufacturability.^{[3][4]} This guide provides a comprehensive technical overview of the core physicochemical properties of **1-oxa-6-azaspiro[3.4]octane hemioxalate**. We present not only the expected properties but also the detailed, field-proven methodologies required for their determination, offering a self-validating framework for researchers, scientists, and drug development professionals. Each protocol is designed to ensure scientific integrity and reproducibility, explaining the causal logic behind experimental choices and data interpretation.

Molecular Structure and Identification

The subject of this guide is the hemioxalate salt of 1-oxa-6-azaspiro[3.4]octane. The term "hemioxalate" indicates a 2:1 stoichiometric ratio of the parent amine to oxalic acid. This ratio is crucial as it directly impacts molecular weight, solubility, and other physical properties.

The formation of the salt involves the protonation of the secondary amine in the spirocyclic core by oxalic acid.



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Caption: Formation of the 2:1 hemioxalate salt.

Table 1: Compound Identification

Identifier	Value	Source/Note
IUPAC Name	bis(1-oxa-6-azaspiro[3.4]octan-6-ium) oxalate	Systematic Name
Synonyms	1-Oxa-6-azaspiro[3.4]octane hemioxalate	Common Name
CAS Number	1523618-30-5	Note: CAS numbers for salts can be ambiguous. Verify with supplier.[5]
Molecular Formula	C ₁₄ H ₂₄ N ₂ O ₆	(C ₆ H ₁₁ NO) ₂ · C ₂ H ₂ O ₄
Molecular Weight	316.35 g/mol	Calculated

Core Physicochemical Properties and Characterization Protocols

The following sections detail the critical physicochemical parameters and the methodologies for their robust determination.

Appearance and Melting Point

Importance: The melting point is a fundamental physical property used for initial identification and as a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Melting Point Determination

- **Sample Preparation:** Finely grind a small amount of the sample to ensure uniform heat distribution.

- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Preliminary Determination:** Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
- **Accurate Determination:** Repeat the measurement with a fresh sample, heating at a much slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). Report this as the melting range.



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Caption: Workflow for accurate melting point determination.

Table 2: Physical Properties

Property	Expected Value
Appearance	White to off-white crystalline solid
Melting Point (°C)	To be determined experimentally (TBD)

Aqueous Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate, absorption, and ultimately, bioavailability.[4][6] For a salt of a basic compound, solubility is highly dependent on pH. Measuring solubility in different media provides a comprehensive profile of its behavior.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

- **Media Preparation:** Prepare relevant aqueous media, such as deionized water, 0.01 N HCl (pH 2), and phosphate-buffered saline (PBS, pH 7.4).
- **Sample Addition:** Add an excess amount of the hemioxalate salt to a known volume of each medium in separate glass vials. The goal is to achieve a saturated solution with undissolved solid remaining.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand, then centrifuge or filter the suspensions (using a 0.22 µm filter compatible with the sample) to separate the saturated solution from the excess solid.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Solid Phase Analysis:** It is critical to analyze the remaining solid using a technique like Powder X-ray Diffraction (PXRD) to confirm that the salt has not converted to a different form (e.g., the free base) during the experiment.[\[7\]](#)

Table 3: Solubility Profile (Hypothetical Data)

Medium	pH	Temperature (°C)	Solubility (mg/mL)
Deionized Water	~3-4 (self-buffered)	25	TBD
0.01 N HCl	2.0	37	TBD
PBS	7.4	37	TBD

Acidity Constant (pKa)

Importance: The pKa of the protonated amine governs the ionization state of the molecule at different pH values. This is described by the Henderson-Hasselbalch equation and is crucial for predicting solubility, absorption, and distribution in the body.[8] For a salt, understanding the pKa helps predict the pH at which the salt may disproportionate into the less soluble free base. [9]

Experimental Protocol: Potentiometric Titration

- **Sample Preparation:** Accurately weigh and dissolve a known amount of the hemioxalate salt in a defined volume of deionized water or a co-solvent system if solubility is limited.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision burette.
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), adding small, precise increments of the titrant.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or by calculating the pH at the half-equivalence point.[8] Specialized software is often used for precise calculation, especially for diprotic systems or complex equilibria.

Table 4: Acid-Base Properties

Parameter	Expected Value	Significance
pKa	TBD (likely 8-10 for a secondary amine)	Governs pH-dependent solubility and ionization state. [10]

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR provides information about the carbon skeleton. It is the definitive method for structural elucidation.[\[11\]](#)

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Interpretation:
 - ^1H NMR: Expect to see signals corresponding to the non-equivalent protons of the spirocyclic core. The integration of these signals should match the number of protons. The absence of a signal for the oxalic acid protons (if in D_2O due to exchange) or a broad signal (in DMSO-d_6) would be expected.
 - ^{13}C NMR: Expect signals for the distinct carbon atoms in the 1-oxa-6-azaspiro[3.4]octane structure and a characteristic signal for the carboxylate carbon of the oxalate counter-ion (typically >160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Importance: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[11\]](#)

Protocol:

- Sample Preparation: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
- Data Acquisition: Scan the sample over the mid-infrared range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

- Interpretation: Key expected vibrational bands are listed in the table below.

Table 5: Key FT-IR Vibrational Bands

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3300-3000	N-H stretch	Protonated amine (N ⁺ -H)
3000-2850	C-H stretch	Aliphatic CH ₂ groups
~1720-1700	C=O stretch	Asymmetric stretch of oxalate
~1600-1550	C=O stretch	Symmetric stretch of oxalate
1150-1050	C-O-C stretch	Ether linkage in the oxetane ring

Solid-State Characterization

The physical form of a drug substance can significantly impact its performance and stability.[\[12\]](#)

Powder X-Ray Diffraction (PXRD)

Importance: PXRD is the primary tool for determining the crystallinity of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. It is also used to identify different polymorphic forms.

Protocol:

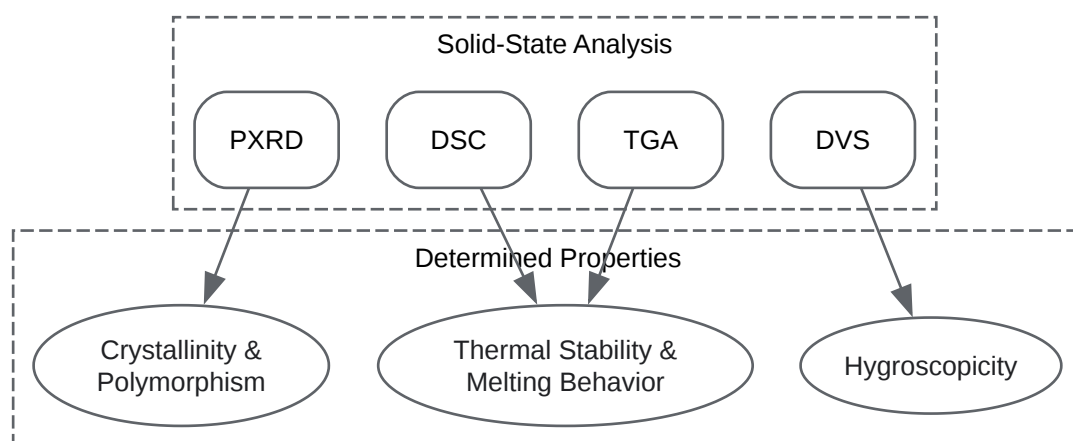
- Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.
- Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu K α radiation over a relevant 2 θ range (e.g., 2° to 40°).
- Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. The peak positions and relative intensities serve as a fingerprint for this specific solid form.

Thermal Analysis (DSC & TGA)

Importance: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions (like melting or crystallization), while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or loss of solvates.[13]

Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum).
- Data Acquisition:
 - DSC: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).
 - TGA: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).
- Interpretation:
 - DSC: A sharp endotherm should correspond to the melting point observed visually. Other thermal events may indicate polymorphism or solid-state transitions.
 - TGA: The thermogram should show mass loss corresponding to the decomposition of the compound. For an anhydrous salt, no significant mass loss is expected before decomposition.



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Caption: Key techniques for solid-state characterization.

Hygroscopicity

Importance: The tendency of a material to absorb atmospheric moisture is a critical stability and handling parameter. Excessive moisture uptake can lead to physical changes (deliquescence), chemical degradation, or salt disproportionation.^{[13][14]}

Protocol: Dynamic Vapor Sorption (DVS)

- **Sample Preparation:** Place a small, accurately weighed amount of the sample (5-10 mg) into the DVS instrument sample pan.
- **Drying:** Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.
- **Sorption/Desorption Cycle:** Subject the sample to a pre-defined humidity program, typically stepping up from 0% to 90% RH and then back down to 0% RH in 10% increments.
- **Data Analysis:** Plot the change in mass (%) versus the RH. The degree of moisture uptake at various humidity levels allows for classification of the compound's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Conclusion

The comprehensive physicochemical characterization of **1-oxa-6-azaspiro[3.4]octane hemioxalate** is a prerequisite for its advancement in any drug development program. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data on its identity, purity, solubility, stability, and solid-state properties. By understanding these core attributes, scientists can make informed decisions regarding formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and effective drug product. The spirocyclic nature of the parent molecule offers significant potential, and its formulation as a hemioxalate salt is a sound strategy to optimize its drug-like properties.^[1]

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